1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride
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Overview
Description
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with sulfonyl fluoride reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrido[2,3-d]pyrimidine core can undergo further cyclization to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes like PARP-1 (Poly ADP-ribose polymerase-1), which are involved in DNA repair.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to cell death in cancer cells . The compound’s structure allows it to interact with various amino acids in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and are also studied for their potential as PARP-1 inhibitors.
Pyrido[2,3-d]pyrimidine-6-carboxylic Acid: This compound has a similar pyrido[2,3-d]pyrimidine core but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and potential for further functionalization. This makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C8H6FN3O4S |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H6FN3O4S/c1-12-6-5(7(13)11-8(12)14)2-4(3-10-6)17(9,15)16/h2-3H,1H3,(H,11,13,14) |
InChI Key |
QKPHMWQKCDPRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)F)C(=O)NC1=O |
Origin of Product |
United States |
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